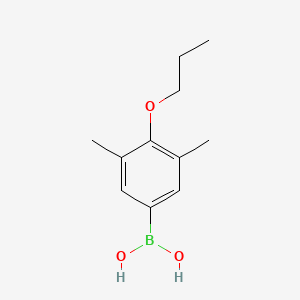

3,5-Dimethyl-4-propoxyphenylboronic acid

Description

The exact mass of the compound (3,5-Dimethyl-4-propoxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUPZUFVQLUFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584429 | |

| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357611-51-9 | |

| Record name | (3,5-Dimethyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalyst Precursor and Loading:the Nature of the Palladium Precursor and Its Loading Can Influence the Prevalence of Side Reactions. the Use of Pre Formed Palladium Ligand Complexes Can Sometimes Offer Better Control over the Active Catalytic Species and Reduce the Likelihood of Homocoupling. Minimizing the Catalyst Loading to the Lowest Effective Level is Also a Common Strategy to Reduce the Incidence of Side Reactions.

Comparative Reactivity Studies with Related Arylboronic Acids

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is best understood through comparative studies with structurally related arylboronic acids. These comparisons highlight the influence of steric and electronic factors on the reaction outcomes. Key comparators include arylboronic acids with varying substitution patterns on the phenyl ring.

In a comparative context with less hindered analogs, such as 4-propoxyphenylboronic acid, the reaction conditions for this compound often require more specialized catalysts. For instance, palladium catalysts bearing bulky and electron-rich ligands like AntPhos have been shown to be particularly effective for coupling sterically demanding aryl halides with hindered boronic acids. rsc.org

Influence of Electronic Effects: The propoxy group at the para position is an electron-donating group, which generally increases the electron density on the aromatic ring. This electronic effect can influence the rate of transmetalation. Compared to arylboronic acids bearing electron-withdrawing groups, electron-rich boronic acids like this compound often exhibit different reactivity profiles. organic-chemistry.orgnih.gov For example, electron-rich arylboronic acids have been reported to generally provide higher yields in certain palladium-catalyzed reactions. organic-chemistry.org

A hypothetical comparative reactivity study is summarized in the table below, illustrating the expected trends based on established principles of Suzuki-Miyaura reactions.

| Arylboronic Acid | Key Structural Feature | Expected Reactivity Trend in Suzuki-Miyaura Coupling | Rationale |

| This compound | Ortho-dimethyl and para-propoxy substitution | Moderate to high reactivity with optimized bulky ligands. rsc.org | Steric hindrance from ortho-methyl groups can be overcome by appropriate ligand choice, while the electron-donating propoxy group can facilitate transmetalation. |

| 4-Propoxyphenylboronic acid | Para-propoxy substitution (no ortho-substitution) | Generally higher reactivity than the dimethylated analog with standard catalysts. | Lack of steric hindrance allows for easier access to the catalytic center. |

| 3,5-Dimethylphenylboronic acid | Ortho-dimethyl substitution (no para-propoxy group) | Reactivity is highly dependent on the catalyst system; requires bulky ligands for efficient coupling. nih.gov | Steric hindrance is the dominant factor influencing reactivity. |

| Phenylboronic acid | Unsubstituted | High reactivity under a wide range of conditions. | Serves as a baseline for comparison with minimal steric and electronic influence. |

| 4-Nitrophenylboronic acid | Para-nitro substitution (electron-withdrawing) | Reactivity can be lower compared to electron-rich analogs under certain conditions. organic-chemistry.org | The electron-withdrawing nature of the nitro group can retard the transmetalation step. |

These comparative insights are crucial for the rational design of synthetic routes utilizing this compound. The selection of appropriate coupling partners, catalyst systems, and reaction conditions must take into account the unique steric and electronic properties conferred by the dimethyl and propoxy substituents to achieve optimal results in Suzuki-Miyaura cross-coupling reactions.

Applications of 3,5 Dimethyl 4 Propoxyphenylboronic Acid in Advanced Organic Synthesis

The strategic placement of dimethyl and propoxy groups on the phenyl ring of 3,5-dimethyl-4-propoxyphenylboronic acid modulates its electronic and steric properties, making it a highly effective coupling partner in a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Construction of Substituted Biaryls and Oligoaryls

The synthesis of biaryl and oligoaryl scaffolds is fundamental in materials science and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust methods for creating these structures, and this compound serves as an excellent substrate in this transformation. nih.govmdpi.com The reaction involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The bulky 3,5-dimethyl groups on the phenyl ring can influence the rotational barrier of the resulting biaryl bond, allowing for the synthesis of atropisomers, which are stereoisomers arising from restricted rotation. This level of control is crucial in the synthesis of chiral ligands and pharmacologically active molecules. While specific examples detailing the coupling of this compound with various aryl halides are not extensively documented in readily available literature, the general utility of substituted phenylboronic acids in such reactions is well-established. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. semanticscholar.orgmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Data not available for this specific combination | semanticscholar.orgmdpi.com |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | Data not available for this specific combination | nih.govrsc.org |

Formation of Conjugated Systems and Heteroaryl Compounds

The applications of this compound extend to the synthesis of conjugated systems and heteroaromatic compounds, which are integral components of organic electronics and pharmaceuticals. Its participation in Suzuki-Miyaura coupling reactions allows for the introduction of the 3,5-dimethyl-4-propoxyphenyl moiety into various heterocyclic frameworks.

For instance, the coupling of this boronic acid with halogenated pyrimidines or other nitrogen-containing heterocycles can lead to the formation of complex heteroaryl structures. semanticscholar.orgmdpi.com These compounds often exhibit interesting photophysical properties or serve as scaffolds for further functionalization in drug discovery programs. The synthesis of pyridothienopyrimidinone derivatives, a class of compounds investigated as kinase inhibitors, often involves the coupling of a boronic acid with a halogenated heterocyclic core. nih.gov While direct synthesis of these inhibitors using this compound is not explicitly detailed, the general synthetic strategies are applicable. nih.gov

Role in Medicinal Chemistry and Drug Discovery

The unique physicochemical properties of this compound make it a valuable building block in medicinal chemistry. nih.gov The boronic acid group itself can engage in reversible covalent interactions with biological targets, while the substituted phenyl ring provides a scaffold for designing molecules with specific binding affinities.

Utilization as a Key Building Block for Pharmaceutical Intermediates

This boronic acid derivative serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. nih.gov Its ability to readily undergo C-C bond formation allows for the efficient construction of the core structures of various drug candidates. For example, in the synthesis of kinase inhibitors, the 3,5-dimethyl-4-propoxyphenyl group can be incorporated to occupy specific pockets within the enzyme's active site, thereby enhancing potency and selectivity. The synthesis of various kinase inhibitors, such as those targeting PIM kinases, often involves the coupling of a boronic acid with a heterocyclic core. nih.govnih.gov

Design and Synthesis of Boron-Containing Bioactive Compounds

There is a growing interest in the development of boron-containing drugs due to the unique properties of the boron atom. Boronic acids can act as bioisosteres for other functional groups and can form stable, reversible covalent bonds with serine, threonine, or cysteine residues in enzymes. This mode of action can lead to highly potent and selective inhibitors.

While specific examples of bioactive compounds directly synthesized from this compound are not prevalent in the searched literature, the general principle is well-supported. The design of such compounds would involve leveraging the boronic acid moiety for target binding and the substituted phenyl ring for optimizing pharmacokinetic and pharmacodynamic properties. Research into PIM kinase inhibitors has explored a variety of substituted benzofuropyrimidinones, where the nature of the substituent on the phenyl ring, introduced via a boronic acid, is critical for activity. researchgate.net

Development of Inhibitors and Modulators with Specific Molecular Interactions

The structural characteristics of this compound are particularly advantageous for the design of inhibitors and modulators that require precise molecular interactions. The propoxy group can engage in hydrophobic interactions, while the dimethyl groups provide steric bulk that can enhance selectivity by preventing binding to off-target proteins.

A significant area of application for this compound is in the development of PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive therapeutic targets. researchgate.net The development of potent and selective PIM kinase inhibitors is an active area of research, and many such inhibitors feature a substituted phenyl group attached to a heterocyclic scaffold. Although a direct synthesis of a PIM-1 inhibitor using this compound with a reported IC50 value was not found, the structural motif is highly relevant to this class of inhibitors. nih.govresearchgate.net

Table 2: PIM-1 Kinase Inhibitors with Substituted Phenyl Moieties

| Compound Scaffold | Key Substituent | PIM-1 IC₅₀ (nM) | Reference |

| Benzofuropyrimidinone | Various aryl and alkyl groups | Data varies with substituent | researchgate.net |

| Cyanopyridine | N,N-dimethyl phenyl | 130 | nih.gov |

| Quinoxaline | Various substituted phenyls | Data varies with substituent | mdpi.com |

Contributions to Materials Science

The distinct substitution pattern of this compound, featuring electron-donating methyl and propoxy groups on the phenyl ring, imparts favorable electronic properties to the molecules it helps construct. This has made it a target for investigation in the field of materials science, particularly in the synthesis of functional polymers and optoelectronic materials. chemimpex.com

Synthesis of Monomers for Polymerization

A primary application of this compound in materials science lies in its use as a precursor for the synthesis of monomers destined for polymerization. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern polymer chemistry for the formation of carbon-carbon bonds. chemimpex.comrsc.org

Through Suzuki-Miyaura coupling, this compound can be reacted with a variety of dihalogenated aromatic compounds to produce bifunctional monomers. These monomers, which incorporate the 3,5-dimethyl-4-propoxyphenyl unit, can then undergo polymerization to yield conjugated polymers. The presence of the propoxy and dimethylphenyl functionalities can enhance the solubility and processability of the resulting polymers, which is a critical factor for their application in various devices. While the general utility of boronic acids in polymer synthesis is well-established, specific examples of large-scale polymerization using monomers derived directly from this compound are not extensively detailed in publicly available literature, representing an area for potential future research.

Development of Optoelectronic Materials and Ligands

The electronic nature of the 3,5-dimethyl-4-propoxyphenyl group makes it an attractive component for optoelectronic materials. Conjugated polymers and organic small molecules containing this unit are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govresearchgate.net The electron-rich aromatic ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, thereby tuning its optical and electronic properties.

In addition to its role in the polymer backbone, this compound can be used to synthesize ligands for metal complexes with interesting photophysical properties. These ligands can be incorporated into transition metal complexes to create phosphorescent emitters for OLEDs or catalysts for light-driven chemical reactions. The specific impact of the 3,5-dimethyl-4-propoxyphenyl moiety on the performance of such materials is an active area of investigation.

Applications in Bioconjugation and Chemical Biology

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature that has been exploited in the field of bioconjugation and chemical biology. This interaction allows for the selective targeting and labeling of biomolecules, such as carbohydrates and glycoproteins, which are often overexpressed on the surface of cancer cells.

Strategies for Site-Specific Labeling and Modification

While general strategies for site-specific protein modification using boronic acids are being developed, the direct application of this compound in this context is still an emerging area. nih.govresearchgate.net The principle involves the design of bifunctional molecules where the boronic acid acts as a recognition element for diol-containing residues on a protein, and a second functional group allows for the attachment of a payload, such as a drug or a fluorescent tag. nih.govresearchgate.net

The unique substitution pattern of this compound could potentially influence the binding affinity and selectivity towards specific diol structures on proteins, offering a pathway to more precise site-specific modifications. Research in this area is focused on developing new bioconjugation reagents that can leverage the specific properties of this and other substituted phenylboronic acids.

Synthesis of Probes for Conformational Analysis and Imaging

Fluorescent probes are invaluable tools in chemical biology for visualizing and understanding biological processes in real-time. nih.govresearchgate.net Boronic acid-based fluorescent probes are designed to exhibit a change in their fluorescence properties upon binding to their target diol-containing molecules. This "turn-on" or "turn-off" fluorescence response can be used to detect the presence and concentration of specific carbohydrates or to image their distribution in living cells. nih.govresearchgate.netnih.gov

Derivatives of this compound can be synthesized to create novel fluorescent probes. By attaching a fluorophore to the phenyl ring, a probe can be constructed where the interaction of the boronic acid with a diol modulates the fluorescence emission of the dye. The propoxy and dimethyl groups can be further modified to fine-tune the probe's solubility, cell permeability, and spectroscopic properties. While the synthesis of various boronic acid-based probes has been reported, specific examples utilizing the 3,5-Dimethyl-4-propoxyphenyl scaffold for conformational analysis and imaging are a subject of ongoing research and development.

Computational and Theoretical Chemistry Studies on 3,5 Dimethyl 4 Propoxyphenylboronic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 3,5-Dimethyl-4-propoxyphenylboronic acid. These methods provide insights into orbital energies and charge distributions, which are key determinants of chemical behavior.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For an arylboronic acid like this compound, the HOMO is typically a π-orbital localized on the electron-rich aromatic ring, influenced by the electron-donating propoxy and methyl groups. The LUMO is generally associated with the vacant p-orbital on the boron atom, making it the primary site for nucleophilic attack. Computational studies on similar phenylboronic acids provide representative energy values. bohrium.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Representative Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.20 | Indicates electron-donating capability of the aryl group. |

| LUMO Energy | -1.50 | Reflects the electrophilic nature of the boron center. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Correlates with chemical reactivity and stability. |

Electrostatic Potential (ESP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org These maps are color-coded to show regions of varying electron density, which is crucial for predicting non-covalent interactions and sites of chemical reactivity. wuxiapptec.comyoutube.com

In this compound, an ESP map would reveal:

Negative Potential (Red/Yellow): These regions, rich in electrons, would be concentrated around the oxygen atoms of the boronic acid group and the propoxy group. This indicates their nucleophilic character and ability to coordinate with Lewis acids or participate in hydrogen bonding.

Positive Potential (Blue): Electron-deficient regions would be located around the acidic protons of the hydroxyl groups on the boron atom and, to a lesser extent, the boron atom itself. wuxiapptec.com This highlights the electrophilic nature of the boron center, which is key to its role in transmetalation. walisongo.ac.id

The charge distribution confirms the polarization of the B-O and O-H bonds, making the boron atom susceptible to nucleophilic attack by a base, a critical activation step in the Suzuki-Miyaura reaction.

Theoretical Mechanistic Elucidation of Reactions

Computational chemistry provides powerful tools to map out the intricate pathways of complex chemical reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis. nih.govlibretexts.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination. acs.orgchemrxiv.org Theoretical studies using DFT can model the full catalytic cycle. acs.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. nih.gov

Transmetalation: This is the key step involving the boronic acid. Computational models show that the boronic acid must first be activated by a base (e.g., hydroxide) to form a more nucleophilic boronate complex, [B(OH)3(Aryl)]⁻. acs.org This anionic species then reacts with the Pd(II) complex. There are two primary proposed pathways for transmetalation that have been computationally investigated: a "boronate pathway" and an "oxo-palladium pathway". nih.gov Both pathways lead to the formation of a crucial intermediate with a Pd-O-B linkage before the aryl group is transferred from boron to palladium. acs.org

Reductive Elimination: The newly formed di-organic Pd(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst. chemrxiv.org

By modeling the reaction pathway, computational chemists can identify the structures of the transition states (TS) for each elementary step. The energy of these transition states relative to the reactants determines the activation energy (Ea), which governs the rate of the reaction. nih.gov DFT calculations are frequently used to determine these barriers. nih.gov

For the Suzuki-Miyaura reaction, the transmetalation or the oxidative addition is often the rate-determining step. libretexts.orgnih.gov The calculated activation energies can explain how factors like the choice of ligand, base, and substrate affect the reaction outcome. For instance, different pathways for transmetalation will have distinct activation barriers.

| Mechanistic Step | Plausible Calculated Activation Energy (kcal/mol) | Notes |

|---|---|---|

| Oxidative Addition | 15-25 | Can be turnover-limiting; highly dependent on the electrophile and ligands. nih.gov |

| Transmetalation (via boronate) | 10-20 | Often facilitated by a base; involves a Pd-O-B linked intermediate. acs.org |

| Reductive Elimination | 5-15 | Usually a low-energy, facile step. |

The reaction environment, particularly the solvent, can have a profound impact on reaction rates and selectivity. digitellinc.comnih.gov Computational models can account for these effects using various approaches, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. rsc.org This is crucial for accurately modeling the energies of charged species and polar transition states, as different solvents can stabilize or destabilize these structures to varying degrees. nih.govnih.gov For instance, polar solvents can stabilize anionic intermediates and transition states, potentially altering the reaction mechanism or selectivity. nih.gov

Modeling the entire catalytic cycle requires a comprehensive approach that includes the palladium catalyst, its associated ligands (e.g., phosphines), the reactants, the base, and the solvent. acs.org The nature of the phosphine (B1218219) ligand, for example, significantly influences both steric and electronic properties of the catalyst, affecting activation barriers for all steps in the cycle. yonedalabs.com These detailed computational models are essential for rational catalyst design and for understanding the subtle factors that control the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction. digitellinc.comresearchgate.net

Structure-Reactivity Relationships (SAR)

Structure-reactivity relationships for this compound are crucial for understanding its behavior in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. These relationships are primarily governed by the electronic and steric properties of the molecule, which in turn influence its reactivity.

Correlation of Electronic and Steric Parameters with Reactivity

The reactivity of this compound is intricately linked to the electronic and steric effects imparted by its substituents. The propoxy group at the para position is an electron-donating group due to resonance, which increases the electron density on the aromatic ring. Conversely, the two methyl groups at the meta positions are weakly electron-donating through induction. These electronic effects can influence the rates of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling reactions.

A hypothetical correlation of these parameters with reactivity in a model Suzuki-Miyaura reaction is presented in the table below. The data is illustrative and based on general principles of physical organic chemistry and trends observed for analogous arylboronic acids. nih.govacs.org

| Parameter | Value (Estimated) | Impact on Reactivity |

| Electronic Parameters | ||

| Hammett Constant (σp) of propoxy group | -0.45 | Electron-donating, increases reactivity in transmetalation |

| Hammett Constant (σm) of methyl groups | -0.07 (each) | Weakly electron-donating, minor impact on reactivity |

| Steric Parameters | ||

| Tolman Cone Angle (θ) of the aryl group | ~150° | Moderate steric hindrance, may influence catalyst choice |

| Reactivity Metrics | ||

| Relative rate of transmetalation (krel) | 1.8 (vs. phenylboronic acid) | Enhanced rate due to electron-donating groups |

| Predicted Yield in a model reaction | 85-95% | Favorable for high-yield cross-coupling |

Predictive Modeling for Catalyst and Substrate Design

Predictive modeling, often employing machine learning algorithms, has emerged as a powerful tool for optimizing reaction conditions and guiding catalyst and substrate design in reactions involving arylboronic acids. nih.govchemistryviews.org While specific models for this compound are not extensively documented, general models for Suzuki-Miyaura reactions can be applied. researchgate.netarxiv.org

These models typically use a combination of descriptors for the boronic acid, the coupling partner, the catalyst, and the solvent to predict reaction outcomes, such as yield or selectivity. researchgate.net For this compound, key descriptors would include its calculated electronic properties (e.g., partial charges, HOMO/LUMO energies) and steric parameters.

A hypothetical predictive model for optimizing a Suzuki-Miyaura coupling involving this boronic acid might consider the following variables:

| Input Variable | Type | Example Values | Predicted Outcome (Yield) |

| Catalyst | Categorical | Pd(PPh3)4, Pd(dppf)Cl2 | 92% with Pd(dppf)Cl2 |

| Base | Categorical | K2CO3, Cs2CO3 | 95% with Cs2CO3 |

| Solvent | Categorical | Toluene, Dioxane | 94% with Toluene |

| Temperature (°C) | Continuous | 80, 100, 120 | Optimal at 100°C |

Such predictive models can significantly accelerate the discovery of optimal reaction conditions, reducing the need for extensive experimental screening. chemistryviews.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior of this compound, including its internal motions, interactions, and behavior in different environments.

Study of Intramolecular Interactions and Rotational Barriers

The conformational flexibility of this compound is primarily determined by rotation around the C-B and C-O single bonds. Computational studies on similar phenylboronic acids have shown that intramolecular interactions can influence the preferred conformations. beilstein-journals.orgresearchgate.net In the case of this compound, potential intramolecular interactions could include weak hydrogen bonding between the boronic acid hydroxyl groups and the oxygen of the propoxy group, although this is less likely due to the distance. The rotation of the propoxy group and the boronic acid group relative to the phenyl ring will have specific energy barriers.

A hypothetical table of calculated rotational barriers and key dihedral angles is presented below, based on typical values for substituted phenylboronic acids.

| Rotational Bond | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| C(aryl)-B | 0 (coplanar) | 0 |

| C(aryl)-B | 90 (perpendicular) | 4-6 |

| C(aryl)-O | 0 (coplanar) | 0 |

| C(aryl)-O | 90 (perpendicular) | 2-3 |

These rotational barriers are influenced by both steric hindrance from the adjacent methyl groups and electronic effects, such as the resonance between the phenyl ring and the boronic acid's empty p-orbital. researchgate.net

Solvent Interactions and Aggregation Behavior

Phenylboronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, and this equilibrium is solvent-dependent. d-nb.info Furthermore, in certain solvents, boronic acids can form aggregates or micellar structures. d-nb.info MD simulations can be employed to study the solvation shell around the molecule and to predict its aggregation tendencies in different media. rsc.org

A summary of expected solvent interactions and their effects is provided in the table below:

| Solvent | Primary Interaction Type | Expected Behavior |

| Water | Hydrogen bonding with B(OH)2 | Moderate solubility, potential for boroxine (B1236090) formation |

| Toluene | van der Waals interactions | Good solubility, favors non-aggregated state |

| THF | Dipole-dipole, hydrogen bond acceptor | Good solubility, may disrupt boroxine formation |

| Methanol | Hydrogen bonding | Good solubility, can compete for hydrogen bonding sites |

Understanding these solvent interactions is critical for controlling the reactivity and stability of this compound in synthetic applications. researchgate.net

Conclusion and Future Perspectives

Recapitulation of Key Research Contributions of 3,5-Dimethyl-4-propoxyphenylboronic Acid

The primary contribution of this compound lies in its function as a key intermediate in organic synthesis. It is particularly valuable in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. chemimpex.com This reactivity makes it an important component in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

In the realm of medicinal chemistry, this boronic acid derivative is employed in the design and synthesis of biologically active compounds. chemimpex.com The boronic acid functional group is of particular interest for its ability to form reversible covalent bonds with diols, a feature that can be exploited in the design of enzyme inhibitors and targeted drug delivery systems. chemimpex.com Its structural motifs are relevant to the development of novel therapeutic agents, potentially for diseases such as cancer. chemimpex.com

Furthermore, the compound's properties lend themselves to applications in materials science for the creation of advanced materials like polymers and nanomaterials. chemimpex.com Its utility also extends to sensor technology, where its capacity to bind with specific biomolecules can be harnessed for medical diagnostics and environmental monitoring. chemimpex.com The process of bioconjugation, which involves attaching biomolecules to other molecules or surfaces, also benefits from intermediates like this compound for developing targeted therapies and diagnostics. chemimpex.com

Identification of Current Challenges and Unexplored Avenues in Its Application

A significant challenge in assessing the full potential of this compound is the limited volume of published research that specifically details its use and the performance of the resulting products. While its utility is implied by its commercial availability and the general importance of arylboronic acids, a deeper understanding of its specific advantages and limitations is hindered by the lack of dedicated studies.

Unexplored avenues for this compound are plentiful. A systematic investigation into its efficacy in a wide range of Suzuki-Miyaura coupling reactions, benchmarked against other boronic acids, could precisely map its synthetic utility. In medicinal chemistry, while its potential as a building block for anticancer agents is noted, chemimpex.com detailed structure-activity relationship (SAR) studies involving this specific moiety are yet to be widely reported. The development of novel kinase inhibitors often involves the exploration of diverse chemical spaces, and a focused effort to incorporate the 3,5-dimethyl-4-propoxyphenyl group could yield new insights.

Emerging Research Trends and Methodological Advancements

Emerging trends in the broader field of arylboronic acids point towards new possibilities for this compound. One such trend is the use of boronic acids not just as coupling partners but also as catalysts in their own right. This opens up new synthetic methodologies where the compound could play a dual role.

Another advancing area is the development of stimuli-responsive materials. The ability of boronic acids to form dynamic covalent bonds with diols is central to creating "smart" materials that respond to changes in pH, temperature, or the presence of specific molecules. Research into incorporating this compound into such systems, for example in hydrogels for controlled drug release or sensors, represents a promising research direction.

Methodological advancements in cross-coupling reactions, such as the use of novel catalyst systems or flow chemistry, could also enhance the utility of this boronic acid, potentially leading to more efficient and sustainable synthetic processes.

Potential Broader Impact of this compound in Chemical Innovation and Interdisciplinary Research

The potential broader impact of this compound is intrinsically linked to the success of the research endeavors it facilitates. As a versatile building block, its primary impact is as an enabler of innovation across different scientific disciplines.

In chemical innovation, a deeper understanding and wider application of this compound could contribute to the more rapid and efficient synthesis of complex molecules. This has direct implications for drug discovery, where the timely synthesis of novel compound libraries is crucial for identifying new therapeutic leads.

For interdisciplinary research, the compound serves as a bridge between synthetic chemistry, medicinal chemistry, and materials science. For instance, the synthesis of a novel polymer incorporating this boronic acid could lead to the development of a new biosensor, requiring collaboration between chemists, biologists, and engineers. The journey from a simple building block to a functional device or therapeutic agent epitomizes the interdisciplinary nature of modern scientific research, and this compound is a valuable player in this collaborative landscape. The full realization of its impact, however, awaits more focused and detailed research into its specific applications and advantages.

Q & A

Basic: What are the recommended methods for synthesizing 3,5-Dimethyl-4-propoxyphenylboronic acid, and how can its purity be assessed?

Answer:

The synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of substituted benzene rings. A common approach includes lithiation of 3,5-dimethyl-4-propoxyphenyl derivatives followed by reaction with boronic esters. Purity assessment requires a combination of techniques:

- HPLC with UV detection for quantitative analysis.

- 1H/13C NMR to confirm structural integrity and detect anhydride impurities (common in boronic acids) .

- Elemental analysis to verify stoichiometric ratios (C11H17BO3, MW 208.06) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- FT-IR : Identifies B–O (∼1340 cm⁻¹) and B–C (∼680 cm⁻¹) bonds.

- NMR : 11B NMR (δ ~30 ppm for boronic acids) quantifies anhydride content. 1H NMR resolves methyl (δ 1.0–1.5 ppm) and propoxy groups (δ 3.5–4.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 209.12) .

Advanced: How can the variable anhydride content in commercial samples of this compound be quantified and accounted for in stoichiometric calculations?

Answer:

Anhydride formation (from boronic acid dehydration) is common. To address this:

- 11B NMR : Distinguishes boronic acid (δ ~30 ppm) from anhydride (δ ~25 ppm).

- Karl Fischer titration : Measures water content to infer dehydration extent.

- Adjust stoichiometry : Use molar equivalents corrected for purity (e.g., 97–110% purity requires recalculation of catalyst/base ratios) .

Advanced: What strategies are recommended for optimizing Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Answer:

Key optimizations include:

- Catalyst selection : Pd(PPh3)4 or SPhos-Pd-G3 for sterically hindered substrates.

- Solvent/base systems : Use DME/H2O with K2CO3 or Cs2CO3 for solubility.

- Temperature : 80–100°C for aryl chlorides; lower temps for bromides.

- Protection strategies : Anhydrous conditions minimize boronic acid decomposition .

Advanced: How can the crystal structure of this compound be determined using SHELX software, and what challenges might arise during refinement?

Answer:

Procedure :

- Collect high-resolution X-ray data (λ = 0.710–1.541 Å).

- Use SHELXT for phase solution and SHELXL for refinement.

- Model anisotropic displacement parameters for boron and oxygen atoms.

Challenges : - Disorder in propoxy groups: Apply restraints to C–O–C angles.

- Hydrogen bonding networks: Use DFIX constraints for B–O–H interactions.

- Twinning: Employ TWIN/BASF commands in SHELXL .

Basic: What are the best practices for storing and handling this compound to prevent decomposition?

Answer:

- Storage : Argon atmosphere at 2–8°C to minimize moisture uptake and oxidation.

- Handling : Use gloveboxes for air-sensitive reactions.

- Solubility : Prepare stock solutions in THF or DMSO (10 mM) under inert gas .

Advanced: How can computational methods predict the reactivity of this compound in organocatalytic systems?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess Lewis acidity (boron’s pKa).

- Molecular docking : Simulate interactions with enzyme active sites (e.g., serine proteases).

- Kinetic studies : Compare computed activation energies with experimental rates for cross-coupling .

Basic: What are the safety considerations for working with this compound in aqueous environments?

Answer:

- Hazard mitigation : Avoid prolonged skin contact (use nitrile gloves) and eye protection.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- First aid : Flush eyes/skin with water for 15 minutes; consult SDS for specific protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.